N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused pyridazinone core substituted with a furan moiety and linked to a 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide group. This compound’s structure combines multiple pharmacophores:
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c22-18-6-4-14(15-2-1-9-25-15)20-21(18)8-7-19-28(23,24)13-3-5-16-17(12-13)27-11-10-26-16/h1-6,9,12,19H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZTVQPQUOMMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction involving furfural or furan derivatives.
Linking the Pyridazinone and Furan Moieties: This step involves the formation of a carbon-nitrogen bond, typically through nucleophilic substitution or coupling reactions.
Formation of the Benzo[d][1,4]dioxine Sulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydropyridazines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. Research indicates that derivatives of furan and pyridazine exhibit significant growth inhibitory effects against various cancer cell lines.
Case Study: Antitumor Evaluation
A comparative analysis of similar compounds demonstrated their ability to inhibit tumor cell proliferation. For example:
| Compound | GI(50) Value (μM) | Cell Line |
|---|---|---|
| Compound 5c | 2.01 - 3.03 | Leukemia subpanel |
| This compound | TBD | TBD |
This table illustrates the potential of the compound in targeting cancer cells, although specific GI(50) values for this compound are yet to be determined.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains and fungi.
Antimicrobial Screening
In antimicrobial assays, derivatives were tested against several pathogens using standard methods. The results indicated varying degrees of effectiveness:
| Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| C. albicans | TBD |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism by which N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s sulfonamide group, for example, is known to interact with certain enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with structurally related analogs:
Structural Analogues
Functional Group Analysis
- Sulfonamide Group : Present only in the target compound and absent in analogs from –4. This group is critical for binding to sulfonamide-sensitive enzymes like carbonic anhydrase IX/XII, a feature absent in nitrophenyl- or ester-containing analogs .
- Furan vs. Nitrophenyl : The furan in the target compound may improve metabolic stability compared to the electron-deficient nitrophenyl group in –3, which is prone to reduction or degradation .
Physicochemical Properties
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those in , involving coupling of pyridazinone intermediates with sulfonamide precursors .
- Therapeutic Potential: The dihydrobenzo[b][1,4]dioxine-sulfonamide moiety in has been linked to antitumor activity in preclinical models, suggesting a promising direction for the target compound .
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a furan ring, a pyridazine moiety, and a benzo[d][1,4]dioxine core. Its molecular formula is , and it has a molecular weight of approximately 317.37 g/mol. The sulfonamide group enhances its solubility and potential reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The furan and pyridazinone moieties are believed to interact with specific enzymes, potentially inhibiting their activity. This can lead to alterations in metabolic pathways that are crucial for cellular function.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways, which can affect cellular responses to external stimuli.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Anticancer Activity
The potential anticancer properties of this compound have been investigated in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent increase in apoptosis markers. The results indicated that at higher concentrations, the compound significantly reduced cell viability and increased markers of programmed cell death . This suggests its potential as a therapeutic agent in cancer treatment.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and what challenges arise during its purification?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core (e.g., alkylation at the N1 position) followed by coupling with the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. A critical challenge is regioselectivity during alkylation due to competing reactive sites on the pyridazinone ring. Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to resolve stereoisomers or byproducts. Confirming purity via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is essential .
Q. Q2. How should researchers validate the structural integrity of this compound, particularly its stereochemistry?
Methodological Answer: Use a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC) to confirm connectivity and stereochemistry. For chiral centers, compare experimental optical rotation with computational predictions (e.g., using ACD/Labs Percepta’s PhysChem Module). X-ray crystallography is definitive for resolving ambiguities, as seen in studies of similar polycyclic sulfonamides .
Q. Q3. What are the key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
Methodological Answer: Predicted logP values (e.g., ~3.2 via ACD/Labs) suggest moderate lipophilicity. Solubility in DMSO (>10 mM) is typical for sulfonamide derivatives, but aqueous solubility may require co-solvents like PEG-400. Experimental validation via shake-flask method (pH 7.4 buffer) is advised to avoid assay artifacts .
Advanced Research Questions
Q. Q4. How can computational modeling optimize the compound’s binding affinity for target proteins (e.g., kinases or GPCRs)?
Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins. Focus on the sulfonamide group’s hydrogen-bonding interactions and the furan-pyridazinone core’s π-π stacking. MD simulations (>100 ns) can assess stability of binding poses. Validate predictions with SPR or ITC binding assays .
Q. Q5. What experimental strategies resolve contradictions between in silico ADMET predictions and in vivo pharmacokinetic data?
Methodological Answer: Discrepancies in metabolic stability (e.g., CYP450 interactions) often arise from unaccounted stereoelectronic effects. Use hepatic microsome assays (human/rat) to identify major metabolites via LC-MS/MS. Adjust logD predictions using experimental microsomal clearance rates. For bioavailability issues, consider prodrug strategies targeting the sulfonamide group .
Q. Q6. How should researchers design dose-response studies to account for off-target effects in cellular assays?
Methodological Answer: Include orthogonal assays (e.g., kinase profiling panels or transcriptomics) to identify off-target interactions. Use a Hill slope analysis to distinguish specific vs. nonspecific effects. For cytotoxicity, compare IC50 values in primary vs. cancer cell lines, normalizing to mitochondrial activity (MTT assay) .
Q. Q7. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
Methodological Answer: Employ forced degradation studies (acid/base/oxidative stress) followed by UPLC-PDA-MS to identify hydrolyzed sulfonamide or oxidized furan derivatives. Quantify degradation kinetics using Arrhenius plots. Stability-indicating methods should achieve resolution >2.0 between parent compound and degradants .
Q. Q8. How can SAR studies improve selectivity against homologous targets (e.g., PDE isoforms)?
Methodological Answer: Systematically vary substituents on the pyridazinone and dihydrodioxine rings. Use fragment-based screening to identify pharmacophoric motifs. Test analogues in enzyme inhibition assays (e.g., PDE3 vs. PDE4) with Ki determinations. Correlate selectivity with electrostatic potential maps (DFT calculations) .
Data Contradiction Analysis
Q. Q9. How should researchers address conflicting cytotoxicity data between 2D vs. 3D cell culture models?
Methodological Answer: 3D spheroids often show reduced compound penetration due to the sulfonamide’s hydrophilicity. Use fluorescently labeled analogues to quantify intracellular accumulation via confocal microscopy. Adjust dosing regimens based on diffusion coefficients calculated from spheroid size and ECM composition .
Q. Q10. What statistical approaches are recommended for reconciling variability in replicate binding assays?
Methodological Answer: Apply Grubbs’ test to identify outliers in triplicate measurements. Use Bayesian hierarchical modeling to account for plate-to-plate variability. Report 95% confidence intervals for Ki/IC50 values instead of single-point averages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
